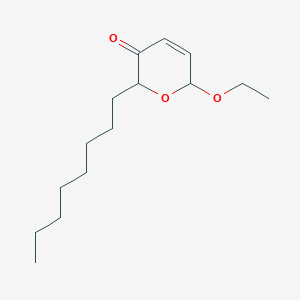
6-Ethoxy-2-octyl-2H-pyran-3(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-2-octyl-2H-pyran-3(6H)-one is an organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-octyl-2H-pyran-3(6H)-one typically involves the condensation of ethyl acetoacetate with an appropriate aldehyde under acidic or basic conditions. The reaction may proceed through a series of steps including aldol condensation, cyclization, and dehydration.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing catalysts to enhance reaction rates and yields. The specific conditions, such as temperature, pressure, and solvent choice, would be optimized to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could yield alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions may introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield 6-ethoxy-2-octyl-2H-pyran-3-one, while reduction could produce 6-ethoxy-2-octyl-2H-pyran-3-ol.
Scientific Research Applications
6-Ethoxy-2-octyl-2H-pyran-3(6H)-one may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly for its biological activity.
Industry: Utilized in the production of agrochemicals, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action for 6-Ethoxy-2-octyl-2H-pyran-3(6H)-one would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, altering their activity and leading to various physiological effects. The molecular pathways involved could include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-3(6H)-one: The parent compound, lacking the ethoxy and octyl groups.
6-Methoxy-2-octyl-2H-pyran-3(6H)-one: Similar structure with a methoxy group instead of an ethoxy group.
6-Ethoxy-2-hexyl-2H-pyran-3(6H)-one: Similar structure with a hexyl group instead of an octyl group.
Uniqueness
6-Ethoxy-2-octyl-2H-pyran-3(6H)-one is unique due to its specific ethoxy and octyl substitutions, which may confer distinct chemical and biological properties compared to its analogs. These substitutions can affect the compound’s solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
62311-38-0 |
|---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
2-ethoxy-6-octyl-2H-pyran-5-one |
InChI |
InChI=1S/C15H26O3/c1-3-5-6-7-8-9-10-14-13(16)11-12-15(18-14)17-4-2/h11-12,14-15H,3-10H2,1-2H3 |
InChI Key |
OTFUSKNZLQKSFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(=O)C=CC(O1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethoxy-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14526979.png)
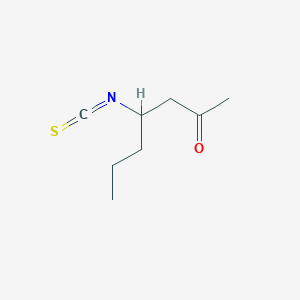
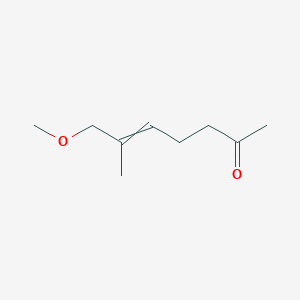
![2,2'-Sulfinyldi(bicyclo[2.2.1]heptane)](/img/structure/B14526990.png)
![Sodium [4-(trifluoromethyl)phenyl]methanide](/img/structure/B14526993.png)
![2-(1-{3-[(Propan-2-yl)oxy]propyl}aziridin-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14526999.png)
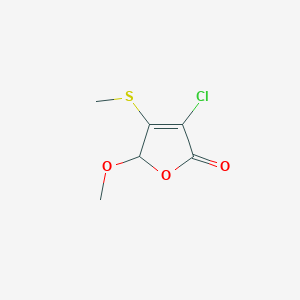
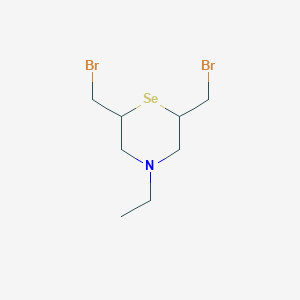
![2-[(6-Methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one](/img/structure/B14527020.png)
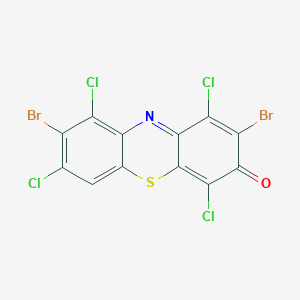
![2-[Bis(methylsulfanyl)methylidene]-3-oxo-5-phenylpent-4-enenitrile](/img/structure/B14527044.png)
![2-[4-(Hexyloxy)phenyl]-6-methoxy-1,3-benzothiazole](/img/structure/B14527053.png)
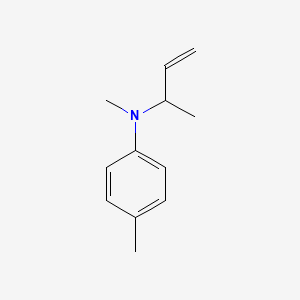
![3-[(2,4-Dimethylphenyl)(phenyl)methyl]-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14527066.png)
